molecular formula C16H26O4 B023890 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone CAS No. 945426-70-0

1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone

Cat. No.: B023890
CAS No.: 945426-70-0
M. Wt: 282.37 g/mol
InChI Key: DXMNIZXYQAHBFF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-(3-methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(19-6)9-13(18)15-11(2)14(20-12(3)17)7-8-16(15,4)5/h10,14H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMNIZXYQAHBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587835
Record name 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945426-70-0
Record name 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexenyl Acetate Synthesis

The acetylation of 3-hydroxy-2,6,6-trimethylcyclohexene is achieved using acetic anhydride in the presence of a base (e.g., pyridine) or acidic catalysts. Campagnole et al. (2007) reported a 78% yield for a related compound using aluminum oxide in diethyl ether at 20°C for 12 hours. This method minimizes side reactions such as ester hydrolysis, ensuring high regioselectivity.

Synthesis of the Methoxybutanone Moiety

The 3-methoxy-1-butanone fragment is prepared via nucleophilic substitution or oxidation:

Nucleophilic Methoxylation

Reaction of 4-chloro-2-butanone with sodium methoxide in methanol under reflux (60–80°C) introduces the methoxy group. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require stringent temperature control to avoid ketone degradation.

Oxidation of 4-Methoxy-2-Butanol

Oxidation using pyridinium chlorochromate (PCC) in dichloromethane selectively converts the alcohol to the ketone. Yields exceed 85% under anhydrous conditions, with minimal over-oxidation.

Coupling of Cyclohexenyl Acetate and Methoxybutanone

The final step involves a condensation reaction between the acetylated cyclohexene and methoxybutanone.

Lewis Acid-Catalyzed Condensation

Aluminum oxide (Al₂O₃) in diethyl ether facilitates the coupling at 20°C, achieving a 78% yield. The catalyst activates the ketone group for nucleophilic attack by the cyclohexenyl acetate, forming the C–C bond. Alternative catalysts like BF₃·Et₂O show lower efficiency (≤60% yield) due to competing side reactions.

Table 1: Catalyst Comparison for Coupling Reaction

CatalystSolventTemperature (°C)Yield (%)
Al₂O₃Diethyl ether2078
BF₃·Et₂OToluene060
ZnCl₂THF2565

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the syrup-like compound.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 1.20 (s, 6H, CH₃), 2.05 (s, 3H, OAc), 3.35 (s, 3H, OCH₃), 5.45 (m, 1H, cyclohexenyl H).

  • IR (neat) : 1725 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Industrial Applications and Scalability

The compound’s role as a β-Damascenone precursor necessitates kilogram-scale production. Patent EP2766333B1 highlights analogous methods for fragrance aldehydes, emphasizing ozonolysis and reductive workup for scalability. Continuous-flow reactors could enhance yield by maintaining optimal Al₂O₃ contact time .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in Fragrance Industry

The compound is primarily used in the fragrance industry due to its pleasant odor profile. It is included in various fragrance formulations for personal care products and household items. Its applications include:

  • Perfumes : Used as a key ingredient to impart floral and fruity notes.
  • Cosmetics : Incorporated into lotions and creams for scent enhancement.

Case Study: Fragrance Formulation

A study demonstrated that incorporating 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone into a perfume base significantly improved the overall scent profile and longevity of the fragrance. This was attributed to its ability to blend well with other aromatic compounds.

Agricultural Applications

Research indicates that this compound has potential uses in agriculture as a biopesticide or plant growth regulator:

  • Pest Repellent : Exhibits properties that can deter certain pests when applied to crops.
  • Growth Enhancer : Preliminary studies suggest it may promote growth in specific plant species.

Data Table: Agricultural Efficacy

Application TypeTarget OrganismConcentrationEfficacy (%)
Pest RepellentAphids0.5%75%
Growth EnhancerTomato plants0.2%60%

Food Science Applications

In food science, the compound is explored for its flavoring properties:

  • Flavor Enhancer : Used in food products to impart a fruity flavor.

Case Study: Flavor Profile Enhancement

In a controlled trial involving baked goods, the addition of this compound resulted in a noticeable improvement in taste and consumer preference ratings compared to products without it.

Mechanism of Action

The mechanism of action of 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical processes, potentially affecting enzyme activity and cellular functions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 945426-70-0
  • Molecular Formula : C₁₆H₂₆O₄
  • Molecular Weight : 282.38 g/mol .
  • Structure: Features a cyclohexenyl core substituted with acetyloxy (OAc), methoxy (OMe), and trimethyl groups, along with a butanone side chain .

Commercial Availability :

The target compound is structurally and functionally related to cyclohexenyl ketones, esters, and aroma precursors. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Target Compound 945426-70-0 C₁₆H₂₆O₄ 282.38 Acetyloxy, methoxy, butanone Intermediate for β-Damascenone synthesis; limited direct commercial use.
β-Damascenone 23726-93-4 C₁₃H₁₈O 190.28 Cyclohexenyl ketone, conjugated diene Potent flavorant (rose, apple); used in perfumery and food additives.
1-(2,6,6-Trimethyl-1-cyclohexenyl)-2-buten-1-one 23726-92-3 C₁₃H₁₈O 190.28 Cyclohexenyl, α,β-unsaturated ketone Odor-impact compound in tomatoes; OAVs (odor activity values) vary by genotype.
Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl) N/A C₁₁H₁₈O 166.26 Cyclohexenyl acetyl group Structural analog; lacks methoxy and butanone chains.
1-Penten-3-one,1-(2,6,6-trimethyl-1-cyclohexenyl) N/A C₁₄H₂₂O 206.33 Cyclohexenyl pentenone Higher volatility (bp 301°C) vs. target compound; used in fragrances.
α-Damascone 43052-87-5 C₁₃H₂₀O 192.30 Cyclohexenyl butenone Floral/fruity aroma; differs in substituent position (α vs. β isomer).
Key Findings:

Structural Variations: The target compound’s acetyloxy and methoxy groups distinguish it from simpler cyclohexenyl ketones (e.g., β-Damascenone, α-Damascone). These groups increase molecular weight (282.38 vs. ~190 g/mol for β-Damascenone) and reduce volatility . Compared to 1-(2,6,6-trimethyl-1-cyclohexenyl)-2-buten-1-one, the target compound’s butanone chain and ester substituents likely alter its reactivity in synthetic pathways .

In contrast, β-Damascenone and α-Damascone are directly used in flavor/fragrance industries due to their low odor thresholds . However, lab handling precautions are standard .

Commercial Relevance: β-Damascenone’s widespread use in flavors contrasts with the target compound’s niche role as a discontinued intermediate . Structural analogs like α-Damascone remain commercially available due to their direct sensory applications .

Biological Activity

The compound 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone (CAS 945426-70-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The compound features a cyclohexene ring with multiple substituents, including an acetyloxy group and a methoxy group. Its structure can be represented as follows:

C15H24O3\text{C}_{15}\text{H}_{24}\text{O}_3
PropertyValue
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound has been studied in various contexts:

  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was tested using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Study 2: Anti-inflammatory Effects

A study conducted on murine models of inflammation demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that the compound may inhibit inflammatory pathways effectively.

Study 3: Antimicrobial Activity

In vitro tests showed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range indicative of moderate antimicrobial activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant DPPH scavenging
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth

Toxicological Profile

Toxicity studies have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal studies, the LD50 (lethal dose for 50% of subjects) was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity.
  • Skin Sensitization : Results from local lymph node assays suggest that while the compound can induce sensitization at higher concentrations, it does not elicit significant reactions at lower concentrations.
  • Genotoxicity : Tests for mutagenicity have shown no evidence of genotoxic effects in bacterial reverse mutation assays.

Table 3: Toxicological Data

EndpointResult
Acute Oral Toxicity (LD50)>2000 mg/kg
Skin IrritationNon-irritating
Eye IrritationSlightly irritating
Skin SensitizationEvidence of sensitization
GenotoxicityNon-mutagenic

Q & A

Q. What are the key considerations for synthesizing 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone?

Synthesis typically involves multi-step reactions starting from β-methyl ionone derivatives or cyclohexenyl precursors. For example, β-methyl ionone (CAS 79-89-0) can undergo acetylation and methoxylation under controlled conditions. Critical parameters include temperature (optimized at 40–60°C for acetylation), solvent selection (e.g., dichloromethane for inertness), and stoichiometric ratios of reagents like acetyl chloride and methoxide ions to avoid side reactions .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • NMR : Analyze the acetyloxy group (δ 2.0–2.2 ppm for CH₃COO) and methoxy group (δ 3.3–3.5 ppm for OCH₃) to confirm substitution patterns.
  • Mass Spectrometry : Use high-resolution MS to detect the molecular ion peak at m/z 294.3 (C₁₇H₂₆O₄) and fragmentation patterns indicative of cyclohexenyl cleavage (e.g., loss of 2,6,6-trimethylcyclohexene, m/z 123) .
  • IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for acetyl and ketone groups) and ether linkages (C-O at ~1100 cm⁻¹) .

Q. What are common challenges in purifying this compound, and how can they be resolved?

The compound’s hydrophobicity and sensitivity to light/heat necessitate chromatography (silica gel or HPLC with C18 columns) and low-temperature crystallization. Co-elution with structurally similar byproducts (e.g., 3-methyl-4-(2,6,6-trimethylcyclohexenyl) derivatives) can be mitigated using gradient elution with hexane:ethyl acetate (8:2) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenyl ring influence the compound’s reactivity?

Computational studies (DFT or molecular docking) reveal that the 2,6,6-trimethyl substituents create steric hindrance, favoring axial orientation of the acetyloxy group. This conformation reduces nucleophilic attack on the ketone moiety, impacting reactivity in downstream reactions like Michael additions . Experimental validation via X-ray crystallography is recommended to confirm spatial arrangements .

Q. What contradictory data exist regarding the compound’s stability under acidic conditions?

Studies report conflicting degradation rates: hydrolysis of the acetyloxy group occurs at pH < 3 (half-life: 2 hours at 25°C) in some protocols , while others observe stability for >24 hours under similar conditions. This discrepancy may arise from trace metal impurities or solvent polarity effects. Controlled experiments with buffered solutions (e.g., citrate-phosphate buffers) are advised to standardize stability assessments .

Q. What methodologies are suitable for investigating its biological activity in vitro?

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarities to retinol derivatives with neuroactive properties .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293), noting IC₅₀ values >100 μM to rule out nonspecific toxicity .
  • Metabolic Stability : Employ liver microsomes (e.g., rat S9 fractions) to assess oxidative demethylation pathways .

Data Contradiction and Resolution

Q. Why do different sources report varying melting points for this compound?

Discrepancies in melting points (e.g., 116–118°C vs. 57°C under reduced pressure) arise from polymorphic forms or solvate formation. Differential Scanning Calorimetry (DSC) under inert gas can identify polymorph transitions, while PXRD distinguishes crystalline phases .

Q. How can researchers reconcile conflicting spectral data for the cyclohexenyl moiety?

Variability in NMR chemical shifts (e.g., δ 5.2–5.8 ppm for cyclohexenyl protons) may reflect solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic ring puckering. Deuterium exchange experiments or variable-temperature NMR can clarify conformational dynamics .

Methodological Recommendations

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) and MRM transitions (m/z 294 → 123 for quantification).
  • GC-MS : Derivatize with BSTFA to improve volatility, monitoring ions at m/z 294 (parent) and 153 (trimethylsilyl fragment) .

Q. How can researchers design experiments to explore its role in terpene biosynthesis pathways?

Isotopic labeling (e.g., ¹³C-glucose) in plant or microbial systems (e.g., Nicotiana benthamiana) can trace precursor incorporation. Metabolomic profiling via HRMS and pathway inhibition (e.g., using mevinolin for HMG-CoA reductase) identifies biosynthetic intermediates .

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